2(1H)-Pyridinone, 5-ethyl-3-((3-furanylmethyl)amino)-6-methyl-
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Overview
Description
2(1H)-Pyridinone, 5-ethyl-3-((3-furanylmethyl)amino)-6-methyl- is a heterocyclic compound that features a pyridinone core with various substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyridinone, 5-ethyl-3-((3-furanylmethyl)amino)-6-methyl- typically involves multi-step organic reactions. One common route includes the condensation of 5-ethyl-6-methyl-2(1H)-pyridinone with 3-furanylmethylamine under controlled conditions. The reaction is often carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and requires an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2(1H)-Pyridinone, 5-ethyl-3-((3-furanylmethyl)amino)-6-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the furan ring or the pyridinone core.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of reduced derivatives with hydrogenated furan or pyridinone rings.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
2(1H)-Pyridinone, 5-ethyl-3-((3-furanylmethyl)amino)-6-methyl- has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2(1H)-Pyridinone, 5-ethyl-3-((3-furanylmethyl)amino)-6-methyl- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 2(1H)-Pyridinone, 5-ethyl-3-amino-6-methyl-
- 2(1H)-Pyridinone, 5-ethyl-3-((2-furanylmethyl)amino)-6-methyl-
- 2(1H)-Pyridinone, 5-ethyl-3-((4-furanylmethyl)amino)-6-methyl-
Uniqueness
2(1H)-Pyridinone, 5-ethyl-3-((3-furanylmethyl)amino)-6-methyl- is unique due to the specific positioning of the furan ring and the combination of substituents. This unique structure can result in distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
CAS No. |
143708-00-3 |
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Molecular Formula |
C13H16N2O2 |
Molecular Weight |
232.28 g/mol |
IUPAC Name |
5-ethyl-3-(furan-3-ylmethylamino)-6-methyl-1H-pyridin-2-one |
InChI |
InChI=1S/C13H16N2O2/c1-3-11-6-12(13(16)15-9(11)2)14-7-10-4-5-17-8-10/h4-6,8,14H,3,7H2,1-2H3,(H,15,16) |
InChI Key |
NDPNEMJSWSUSTC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(NC(=O)C(=C1)NCC2=COC=C2)C |
Origin of Product |
United States |
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